molecular formula C21H26N2O4S B2615410 N-((1-benzylpiperidin-4-yl)methyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide CAS No. 953260-82-7

N-((1-benzylpiperidin-4-yl)methyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide

Cat. No. B2615410
CAS RN: 953260-82-7
M. Wt: 402.51
InChI Key: MQCYOAVLFAFRFI-UHFFFAOYSA-N
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Description

The compound is a sulfonamide derivative, which are often used in medicinal chemistry due to their bioactive properties . It also contains a benzylpiperidine moiety, which is a common structural component in various pharmaceuticals .


Molecular Structure Analysis

The molecular structure of this compound would likely be determined by techniques such as NMR spectroscopy and single-crystal X-ray diffraction .


Chemical Reactions Analysis

The chemical reactions involving this compound would likely depend on the specific conditions and reagents used. Benzylpiperidines can undergo various reactions, including N-alkylation and acylation .

Mechanism of Action

N-((1-benzylpiperidin-4-yl)methyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide selectively inhibits the dopamine D3 receptor by binding to it and preventing dopamine from binding. This leads to a decrease in dopamine signaling in the brain, which can affect reward and motivation pathways.
Biochemical and Physiological Effects
This compound has been shown to have several biochemical and physiological effects. It has been shown to decrease the reinforcing effects of drugs of abuse, such as cocaine and methamphetamine. It has also been shown to decrease drug-seeking behavior and relapse in animal models of addiction. In addition, this compound has been shown to have anxiolytic and antidepressant-like effects.

Advantages and Limitations for Lab Experiments

One advantage of using N-((1-benzylpiperidin-4-yl)methyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide in lab experiments is its selectivity for the dopamine D3 receptor. This allows researchers to study the specific effects of dopamine signaling through this receptor. However, one limitation is that this compound has a relatively short half-life, which can make it difficult to study its long-term effects.

Future Directions

There are several potential future directions for research on N-((1-benzylpiperidin-4-yl)methyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide. One direction is to study its potential as a treatment for drug addiction and other disorders related to reward and motivation. Another direction is to study its potential as an anxiolytic and antidepressant. Additionally, researchers could study the long-term effects of this compound and its potential for development as a therapeutic agent. Finally, researchers could explore the potential for using this compound as a tool to study the dopamine D3 receptor and its role in reward and motivation pathways.

Synthesis Methods

The synthesis method of N-((1-benzylpiperidin-4-yl)methyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide involves several steps. First, 2,3-dihydrobenzo[b][1,4]dioxine-6-carboxylic acid is reacted with thionyl chloride to form the corresponding acid chloride. This is then reacted with N-(benzylpiperidin-4-yl)methanamine to form the corresponding amide. Finally, this amide is reacted with sulfonamide to form this compound.

Scientific Research Applications

N-((1-benzylpiperidin-4-yl)methyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide has been studied for its potential applications in scientific research. It has been shown to selectively inhibit the dopamine D3 receptor, which is involved in reward and addiction pathways in the brain. This makes it a potential candidate for the treatment of drug addiction and other disorders related to reward and motivation.

properties

IUPAC Name

N-[(1-benzylpiperidin-4-yl)methyl]-2,3-dihydro-1,4-benzodioxine-6-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H26N2O4S/c24-28(25,19-6-7-20-21(14-19)27-13-12-26-20)22-15-17-8-10-23(11-9-17)16-18-4-2-1-3-5-18/h1-7,14,17,22H,8-13,15-16H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MQCYOAVLFAFRFI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1CNS(=O)(=O)C2=CC3=C(C=C2)OCCO3)CC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H26N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

402.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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